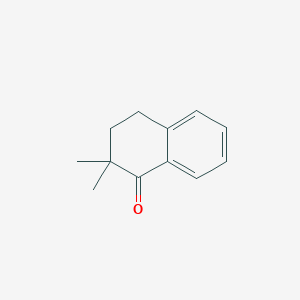

2,2-Dimethyl-3,4-dihydronaphthalen-1-one

Description

Significance within Organic Synthesis and Medicinal Chemistry Scaffolds

The tetralone framework is a privileged scaffold in the synthesis of bioactive compounds. semanticscholar.org Its structural motif is present in numerous natural products and serves as a foundational element for the development of new therapeutic agents. semanticscholar.org The introduction of gem-dimethyl groups, as seen in 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, provides a strategic advantage by preventing enolization at the C2 position, thereby directing reactions to other sites on the molecule.

In medicinal chemistry, tetralone derivatives have been instrumental as building blocks for a wide array of pharmaceuticals. Research has demonstrated their utility in the synthesis of compounds with potential as antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. researchgate.net Furthermore, the tetralone core is found in alkaloids possessing antitumor activity. researchgate.net A notable study involved the synthesis of novel tetralone derivatives incorporating a 1,2,4-triazole moiety, which exhibited significant antiproliferative activity against several human cancer cell lines, including T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon). nih.gov This highlights the potential of the dimethyl-dihydronaphthalenone scaffold as a starting point for the discovery of new anticancer agents.

Historical Context of Dihydronaphthalenone Chemistry

The chemistry of dihydronaphthalenones is deeply rooted in the history of organic synthesis, with several classic reactions being pivotal to the construction of this bicyclic system. The development of methods to create six-membered rings and to perform intramolecular cyclizations has been fundamental to accessing the tetralone core.

One of the most important historical methods is the Friedel-Crafts acylation . This reaction, particularly in its intramolecular variant, allows for the cyclization of a suitable aryl-substituted carboxylic acid or its derivative to form the fused ring system of a tetralone. semanticscholar.orgacs.org This approach involves the treatment of a compound like 4-phenylbutanoic acid with a strong acid, leading to the formation of the six-membered ketone ring fused to the aromatic ring. acs.org Over the years, this method has been refined, employing various reagents like trifluoroacetic anhydride or a combination of methanesulfonic acid and P₂O₅ to effect the cyclization. tandfonline.com

Another cornerstone of six-membered ring synthesis is the Robinson annulation , discovered by Sir Robert Robinson in 1935. wikipedia.org This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to build a cyclohexenone ring onto an existing ketone. wikipedia.orglibretexts.orgmasterorganicchemistry.com While not a direct synthesis of the tetralone aromatic system itself, its principles of forming fused six-membered rings have been foundational in the broader context of cyclic ketone chemistry and have been applied in the synthesis of complex polycyclic molecules, including steroids, where a tetralone-like substructure might be assembled. libretexts.org

The Darzens condensation , discovered in 1904, also represents an early synthetic method with relevance to ketone synthesis. wikipedia.orgmychemblog.com This reaction involves the condensation of a ketone with an α-haloester to form an α,β-epoxy ester (a glycidic ester). jk-sci.com These glycidic esters are versatile intermediates that can be subsequently hydrolyzed and decarboxylated to yield a new ketone or aldehyde, providing an indirect but historically significant route to complex carbonyl compounds. organic-chemistry.org

Scope of Academic Research on this compound and its Derivatives

Academic research has extensively explored the derivatization of the dihydronaphthalenone scaffold to generate novel molecules with diverse chemical and biological properties. The unique structural features of this compound make it an attractive starting material for creating complex molecular architectures.

Selected Research on Dihydronaphthalenone Derivatives

| Starting Material/Scaffold | Synthetic Method | Resulting Derivatives | Potential Application |

|---|---|---|---|

| 3,5,5-Trimethylcyclohex-2-en-1-one | Aldol Condensation-Diels-Alder | Polysubstituted Dihydronaphthalen-1-ones | Synthons for Natural Products |

| Longifolene-derived Tetralone | Multi-step synthesis | Tetralones with 1,2,4-triazole moiety | Antiproliferative Agents |

One area of active investigation is the use of tandem or multi-component reactions to build molecular complexity in an efficient manner. For example, a new series of polysubstituted dihydronaphthalen-1(2H)-one derivatives has been synthesized through a tandem sequence involving an aldol condensation followed by a Diels-Alder reaction and subsequent aromatization. nih.gov This approach allows for the rapid construction of highly functionalized tetralone systems from simple precursors.

In the field of medicinal chemistry, research has focused on attaching various heterocyclic moieties to the tetralone core to enhance biological activity. As previously mentioned, novel derivatives of a 4,4-dimethyl tetralone (an isomer of the title compound) bearing a 1,2,4-triazole group were synthesized from the natural product longifolene and showed promising in vitro cytotoxicity against human cancer cell lines. nih.gov In another study, tetralone-based chalcones were used as precursors to synthesize complex tricyclic systems such as benzo[h]quinazolines, benzo[h]quinolines, and naphthaleno[d]thiazoles. Some of the resulting aminothiazole derivatives displayed broad-spectrum antimicrobial activity. ekb.eg These studies underscore the versatility of the dihydronaphthalenone scaffold as a template for the discovery of new bioactive compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTNPKXCRBTDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448347 | |

| Record name | 2,2-dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-45-9 | |

| Record name | 2,2-dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyl 3,4 Dihydronaphthalen 1 One and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies for 2,2-Dimethyl-3,4-dihydronaphthalen-1-one and its analogs often involve the formation of the core bicyclic structure in a single key step. These methods are prized for their efficiency and atom economy.

Iron-Catalyzed Radical-Mediated Cyclization Approaches from Oxime Esters

A convenient and environmentally friendly method for the synthesis of dihydronaphthalenones involves an iron-catalyzed radical-mediated cyclization of α-aryl oxime esters. mdpi.comresearchgate.net This approach utilizes an inexpensive and green iron salt as the catalyst to transform various oxime esters into the corresponding dihydronaphthalenones in moderate to good yields with high chemoselectivity. The reaction proceeds through a 1,5-hydrogen atom transfer followed by an intramolecular radical cyclization sequence. mdpi.comresearchgate.net This method has been successfully applied to synthesize a range of functionalized pyrrolines and other nitrogen-containing heterocycles through variations of the radical cascade cyclization. nih.govacs.org

Key Features of the Iron-Catalyzed Cyclization:

| Feature | Description |

| Catalyst | Inexpensive and environmentally benign iron salts. |

| Mechanism | Involves a 1,5-hydrogen atom transfer and subsequent intramolecular radical cyclization. |

| Substrates | α-aryl oxime esters. |

| Products | Dihydronaphthalenones and related heterocyclic compounds. |

| Advantages | High chemoselectivity and use of a green catalyst. |

Palladium-Catalyzed Cyclocarbonylation-Decarboxylation Routes from Malonates and Vinyl Ketones

Functionalized enolic 2-acyl-3,4-dihydronaphthalenones can be synthesized through a palladium-catalyzed cyclocarbonylation-decarboxylation reaction. nih.gov This process involves the reaction of diethyl(2-iodoaryl)malonates with vinyl ketones in the presence of carbon monoxide and a palladium catalyst. The reaction is believed to proceed via the formation of a keto-diester, which then undergoes oxidative addition, CO insertion, intramolecular cyclization, and finally decarboxylation to yield the desired dihydronaphthalenone products in moderate to excellent yields. nih.gov

Reaction Conditions and Yields for Palladium-Catalyzed Synthesis:

| Diethyl(2-iodoaryl)malonate | Vinyl Ketone | Yield (%) |

| Diethyl (2-iodophenyl)malonate | Methyl vinyl ketone | 85 |

| Diethyl (2-iodo-4-methylphenyl)malonate | Ethyl vinyl ketone | 78 |

| Diethyl (2-iodo-5-methoxyphenyl)malonate | Phenyl vinyl ketone | 92 |

Claisen-Schmidt Condensation Protocols utilizing α-Tetralones

The Claisen-Schmidt condensation provides a classic and versatile route to dihydronaphthalenone derivatives. This reaction involves the base-catalyzed condensation of an α-tetralone with an aromatic aldehyde that lacks α-hydrogens. The initial aldol addition product readily dehydrates to form a stable α,β-unsaturated ketone, a chalcone derivative. This method is widely used for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones with quantitative yields reported under solvent-free conditions using sodium hydroxide as the catalyst.

For example, the reaction of α-tetralone with 3,4-dimethoxybenzaldehyde in the presence of a 10% sodium hydroxide solution in ethanol yields (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. The reaction mixture is typically stirred for a period at room temperature, after which the product precipitates and can be collected.

Multi-step Synthetic Sequences from Precursor Compounds (e.g., longifolene, dimethylated naphthalene derivatives)

The synthesis of specific analogs, such as those derived from the natural product longifolene, involves multi-step reaction sequences. Longifolene, a major component of turpentine oil, can be converted to 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene through isomerization and aromatization. nih.gov Subsequent oxidation and bromination steps yield 2-bromo-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1-one, a key intermediate for further functionalization. nih.gov This demonstrates the utility of abundant natural products as starting materials for complex dihydronaphthalenone derivatives. nih.gov

Similarly, dimethylated naphthalene derivatives can serve as precursors. For instance, 1,2-dimethylnaphthalene is a potential starting material for the synthesis of this compound.

Chemoenzymatic Synthesis of Dihydronaphthalenone Derivatives

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to produce complex molecules. These methods are particularly valuable for accessing enantiopure compounds under mild reaction conditions. The synthesis of nodulones C and D, for example, utilizes a NADPH-dependent tetrahydroxynaphthalene reductase from Magnaporthe grisea for the regio- and stereoselective reduction of a dihydronaphthalenone precursor. This biomimetic approach highlights the power of enzymes in constructing chiral natural products. Chemoenzymatic strategies have been broadly applied in the synthesis of diverse classes of drugs, leveraging the high regio- and stereoselectivity of enzymes.

Asymmetric Synthetic Approaches to Chiral Analogs

The development of asymmetric synthetic methods is crucial for obtaining enantiomerically pure dihydronaphthalenone analogs, which is often a prerequisite for biological applications. Enzymes play a significant role in these strategies due to their inherent chirality and high selectivity.

Asymmetric synthesis can be achieved through various enzymatic strategies, including:

Stereoselective reactions with prochiral compounds: Enzymes can selectively transform a prochiral substrate into a single enantiomer of the product.

Kinetic resolutions: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

These enzymatic methods, often part of a chemoenzymatic route, provide access to optically pure chiral building blocks and final products. The use of chiral auxiliaries and catalysts in more traditional organic synthesis also represents a powerful approach to asymmetric synthesis, allowing for the controlled formation of desired stereoisomers. For instance, oxazaborolidine chiral catalysts have proven effective for the enantioselective reduction of achiral ketones to chiral alcohols, a key transformation in the synthesis of many complex molecules.

Sustainable Synthesis and Green Chemistry Considerations

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic routes for valuable chemical entities, including this compound and its analogs. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of tetralone synthesis, this involves exploring alternative catalysts, less hazardous reagents and solvents, and more energy-efficient reaction conditions.

Traditional methods for synthesizing tetralone frameworks, such as the Friedel-Crafts acylation-cyclization, often rely on stoichiometric amounts of strong Lewis acids like aluminum trichloride (AlCl₃) and hazardous reagents like thionyl chloride in chlorinated hydrocarbon solvents. nih.gov These approaches suffer from drawbacks including the generation of significant amounts of corrosive and toxic waste, difficulties in catalyst separation and recovery, and harsh reaction conditions.

Modern synthetic strategies have sought to overcome these limitations by incorporating green chemistry principles. Key areas of advancement include the use of solid acid catalysts, alternative energy sources, organocatalysis, and the development of one-pot, multi-component reactions to improve atom economy and process efficiency.

Catalytic Innovations for Greener Synthesis

A significant stride towards sustainable tetralone synthesis involves replacing traditional Lewis acids with more environmentally benign catalysts. Iron, being an abundant, inexpensive, and low-toxicity metal, has emerged as a prime candidate. Iron(III)-catalyzed strategies have been developed for the synthesis of functionalized tetrahydronaphthalenes, the core structure of the target compound. nih.govorganic-chemistry.org These methods are operationally simple and can proceed under mild conditions, avoiding the harsh reagents of classical methods. organic-chemistry.org For instance, an iron(III)-catalyzed approach can convert simple aryl ketone precursors into tetrahydronaphthalene products in high yields, identifying 3,4-dihydro-2H-pyrans as key reactive intermediates that undergo a Friedel-Crafts alkylation. nih.govorganic-chemistry.org

Photocatalysis represents another frontier in green synthesis, utilizing visible light as a clean and renewable energy source. rsc.org A direct synthesis of 4-aryl tetralones, analogs of the target compound, has been achieved through the visible-light-induced cyclization of styrenes with molecular oxygen, using an organic dye as a photocatalyst. rsc.org This approach provides a facile and environmentally friendly platform that avoids the need for high temperatures or environmentally-unfriendly metal salts often required in traditional methods. rsc.org

Process Intensification and Atom Economy

The principles of atom economy and process simplification are central to green chemistry. One-pot and multi-component reactions are highly desirable as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. A three-component synthesis of polysubstituted dihydronaphthalene derivatives has been developed using commercially available starting materials under mild aqueous conditions with 4-Dimethylaminopyridine (DMAP) as an organocatalyst. nih.gov This tandem reaction sequence, involving an aldol condensation followed by a Diels-Alder cycloaddition and aromatization, exemplifies an efficient and greener route to complex tetralone structures. nih.gov

Furthermore, cleaner one-stage acylation-cycloalkylation processes have been developed that eliminate the need for thionyl chloride and aluminum trichloride. nih.gov One such method involves the direct reaction of a 1-alkene with a substituted phenylacetic acid in a system of trifluoroacetic anhydride (TFAA) and phosphoric acid. nih.gov A key green aspect of this process is the potential to recover the spent TFAA as trifluoroacetic acid (TFA) and convert it back to TFAA, thus improving atom efficiency. nih.gov

The following table summarizes and compares various synthetic approaches for tetralones based on green chemistry principles.

| Synthetic Strategy | Catalyst/Reagent | Solvent | Key Green Advantages |

| Iron-Catalyzed Cyclization | Iron(III) chloride (FeCl₃) | Dichloromethane | Utilizes an abundant, low-toxicity metal catalyst; mild reaction conditions. nih.govorganic-chemistry.org |

| Visible-Light Photocatalysis | Acridinium (organic dye) | Dichloromethane | Employs a clean and renewable energy source (visible light); avoids harsh metal salts. rsc.org |

| Organocatalyzed Tandem Reaction | 4-Dimethylaminopyridine (DMAP) | Water | Utilizes an aqueous solvent; multi-component, one-pot reaction improves atom economy. nih.gov |

| Clean Acylation-Cycloalkylation | Trifluoroacetic anhydride (TFAA) / Phosphoric acid | Not specified | Eliminates hazardous AlCl₃ and SOCl₂; allows for reagent recovery and recycling. nih.gov |

These advancements highlight a clear trend towards more sustainable practices in the synthesis of this compound and its analogs. By focusing on catalyst innovation, alternative energy sources, and process intensification, chemists are paving the way for manufacturing processes that are not only efficient but also significantly reduce the environmental footprint.

Chemical Reactivity and Transformation Studies of 2,2 Dimethyl 3,4 Dihydronaphthalen 1 One

Cyclization Reactions Involving the Dihydronaphthalenone Core

The rigid structure of the dihydronaphthalenone core serves as a valuable scaffold for constructing more complex polycyclic systems through various cyclization strategies.

Lewis acids are frequently employed to catalyze the hydrogermylation of alkynes, a reaction that can proceed with either trans or cis selectivity depending on the alkyne substrate. nih.gov For instance, the reaction with simple alkynes tends to result in a trans-addition pathway. nih.gov In a broader context, Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) can promote the cyclization of macrocyclic structures containing both a carbonyl and an olefin. This process is believed to proceed through an intramolecular [2+2] cycloaddition to form an intermediate oxetane species, which then undergoes cycloreversion to yield a new compound featuring a cyclopentenone ring. nih.gov While specific studies detailing the BF₃·OEt₂-catalyzed alkyne cyclization directly on the 2,2-dimethyl-3,4-dihydronaphthalen-1-one core are not prevalent, the principles of Lewis acid catalysis suggest its potential for activating the carbonyl group towards nucleophilic attack by an alkyne, initiating a cascade of reactions leading to complex polycyclic structures. nih.gov

Carbonyl-olefin metathesis is a powerful reaction for forming carbon-carbon double bonds. nih.govrsc.org This transformation can be catalyzed by Lewis acids, which activate the carbonyl group for a [2+2] cycloaddition with an alkene to form an oxetane intermediate. nih.gov Subsequent retro-[2+2] cycloaddition of this intermediate yields the final metathesis products. nih.gov This strategy has been applied to synthesize a variety of cyclic olefins. orgsyn.org For example, intramolecular ring-closing carbonyl-olefin metathesis has been used to access structurally diverse cyclopentenes. nih.gov The reaction mechanism can be either a concerted [2+2] cycloaddition/cycloreversion or a stepwise carbocation mechanism, depending on the specific substrates and conditions. nih.gov

A general representation of this process is the conversion of an unsaturated ketone, which can be achieved in excellent yield and purity using an environmentally benign Lewis acid catalyst like FeCl₃. orgsyn.org

Table 1: Example of Carbonyl-Olefin Metathesis for Cyclopentene Synthesis

| Starting Material | Catalyst | Product | Yield |

|---|---|---|---|

| Aryl Ketone with Pendant Olefin | FeCl₃ (5 mol%) | Cyclopentene Derivative | 89% |

Data derived from a representative carbonyl-olefin metathesis reaction. orgsyn.org

Intramolecular radical cyclization provides a versatile method for synthesizing cyclic compounds, particularly nitrogen-containing heterocycles. nih.gov These reactions are often initiated by the generation of a radical species, which then attacks an unsaturated bond within the same molecule. For example, visible-light-induced radical cascade cyclizations have been developed to produce complex molecules like benzo orgsyn.orgfrontiersin.orgimidazo[2,1-a]isoquinolin derivatives under mild conditions. researchgate.net

In a typical pathway, a radical generated on a side chain attached to a core structure can undergo a 5-exo or 6-endo cyclization. nih.gov For instance, radicals generated from alkyl iodides via a single electron transfer (SET) process can undergo a 5-exo cyclization to form cyclopentane rings. nih.gov While specific examples starting from this compound are not detailed in the provided sources, derivatizing the naphthalenone with an appropriate radical precursor and an unsaturated tether would enable access to novel fused-ring systems via intramolecular radical cyclization.

Functionalization and Derivatization Strategies

The this compound scaffold can be readily modified to introduce a wide range of functional groups and structural motifs, leading to the synthesis of diverse derivatives.

Heterocyclic moieties, such as 1,2,4-triazole, are of significant interest due to their diverse pharmacological properties. nih.govscispace.com A common strategy to introduce such a group involves a multi-step synthesis starting from a functionalized dihydronaphthalenone. For example, a longifolene-derived tetralone, 4,4-dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one, can be synthesized and subsequently reacted with 5-amino-3-mercapto-1,2,4-triazole. nih.gov This reaction proceeds via nucleophilic substitution, where the thiol group of the triazole displaces the bromine atom at the alpha-position to the carbonyl, yielding a tetralone derivative bearing a 1,2,4-triazole moiety. nih.gov

The resulting compound, 2-(5-amino-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, serves as a key intermediate for further modifications, such as N-sulfonylation, to produce a library of novel compounds. nih.govnih.gov

Table 2: Synthesis of a 1,2,4-Triazole Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4,4-dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one | 5-Amino-3-mercapto-1,2,4-triazole | EtOH / KOH | Reflux at 80 °C for 4 h | 2-(5-amino-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |

Data sourced from the synthesis of novel longifolene-derived tetralone derivatives. nih.gov

Modifications involving the introduction or alteration of aryl and alkyl substituents on the dihydronaphthalenone framework are crucial for tuning the molecule's properties.

Aryl Modifications: A common method for introducing an aryl substituent is through a condensation reaction between the α-carbon of the ketone and an aromatic aldehyde. The Claisen-Schmidt condensation of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one with para-anisaldehyde (4-methoxybenzaldehyde) in an alkaline methanolic medium yields 2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. nih.gov This reaction creates an exocyclic double bond, conjugating the naphthalenone system with the appended aryl ring. nih.gov X-ray crystal structure analysis confirms the E configuration of this double bond. nih.gov

Alkyl Modifications: Alkyl substituents can be incorporated during the synthesis of the dihydronaphthalenone core itself. For instance, a 6-isopropyl derivative of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can be prepared from longifolene through a sequence of isomerization, aromatization, and oxidation reactions. nih.gov This approach establishes the desired alkyl substitution pattern on the aromatic portion of the molecule before further functionalization is carried out. nih.gov

Table 3: Examples of Aryl and Alkyl Modifications

| Modification Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Aryl Introduction | 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | para-Anisaldehyde, NaOH, Methanol | 2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the selective oxidation, reduction, or photochemical transformations of the compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the specified outline. Studies focusing on these particular transformations have been reported for the parent compound, α-tetralone, and other derivatives, but not for the 2,2-dimethyl substituted version specifically.

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 3,4 Dihydronaphthalen 1 One

Elucidation of Reaction Pathways

Unraveling the step-by-step sequence of a chemical reaction is a primary goal of mechanistic chemistry. This involves identifying all intermediate structures, understanding the electronic and steric factors that govern the reaction's progress, and quantifying the rates of these transformations.

Intermediate Characterization and Isolation Studies

The direct observation or trapping of transient intermediates is a powerful tool for confirming a proposed reaction mechanism. In the context of reactions involving naphthalenone derivatives, intermediates are often highly reactive and short-lived, making their isolation challenging.

In multi-step syntheses, such as tandem aldol condensation-Diels-Alder sequences, dienolate intermediates are proposed. For instance, in a reaction catalyzed by 4-Dimethylaminopyridine (DMAP), the catalyst is believed to deprotonate the methyl group to form a dienolate intermediate, which then attacks an aldehyde to initiate the sequence. nih.gov While these intermediates are typically not isolated, their existence is inferred from the final products and supported by computational studies.

In Lewis acid-catalyzed reactions, such as carbonyl-olefin metathesis, the mechanism is thought to proceed through distinct cationic intermediates. The activation of the ketone by a Lewis acid, like Boron trifluoride etherate (BF₃·Et₂O), facilitates an initial cyclization. This leads to the formation of a tertiary carbocation, which can then isomerize to a more stable benzylic carbocation, possibly via a transient oxetane intermediate. nih.gov The fragmentation of this carbocationic species ultimately yields the final product.

Table 1: Proposed Intermediates in Reactions of Substituted Naphthalenones

| Reaction Type | Proposed Intermediate(s) | Method of Characterization |

| Aldol Condensation | Dienolate | Inferred from product structure; Computational modeling |

| Lewis Acid-Catalyzed Cyclization | Tertiary Carbocation, Oxetane, Benzylic Carbocation | Mechanistic hypothesis based on final products nih.gov |

| Metal-Catalyzed C-H Activation | Organometallic Complex (e.g., Iron-alkene complex) | Density Functional Theory (DFT) calculations researchgate.net |

Kinetic Analysis of Reaction Rates and Orders

Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the reaction order and the rate law. This data provides quantitative evidence for the species involved in the rate-determining step of the reaction.

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (both its proton and electron) is transferred from one molecule to another, creating a radical intermediate. nih.gov This process is a key step in many radical-mediated reactions, allowing for the functionalization of otherwise unreactive C-H bonds. nih.gov

In the context of ketones like 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, HAT can be initiated photochemically. The Norrish Type II reaction is a classic example where the excited carbonyl group abstracts a γ-hydrogen atom intramolecularly, leading to a 1,4-biradical. nih.gov This biradical can then undergo cyclization or cleavage. nih.gov While direct studies on this compound are limited, its structure contains accessible hydrogen atoms that could participate in such HAT processes under appropriate radical-initiating conditions. Modern synthetic methods increasingly utilize HAT in catalytic cycles, often involving photoredox or electrochemical initiation, to generate alkyl radicals from C-H bonds for subsequent bond formation. nih.gov

Role of Catalysis in Mechanistic Pathways

Catalysts accelerate chemical reactions without being consumed, often by providing an alternative reaction pathway with a lower activation energy. Both metal complexes and Lewis acids play pivotal roles in guiding the reactivity of this compound and its precursors.

Metal-Catalyzed Mechanisms (e.g., Iron, Palladium)

Transition metals like iron and palladium are versatile catalysts capable of facilitating a wide range of transformations. Their mechanisms typically involve a catalytic cycle of elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

Iron Catalysis: Iron complexes have been studied for their ability to catalyze the regioselective addition of C-H bonds across alkenes. researchgate.net DFT calculations on the reaction between an aromatic ketone and styrene show a catalytic cycle that includes C-H activation at the position alpha to the carbonyl group, coordination of the alkene, and subsequent bond formation. researchgate.net The deprotonation and activation of the α-C-H bond is often the rate-determining step in these catalytic cycles. researchgate.net

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and cyclization reactions. mdpi.com In the cyclization of allenes, for example, the palladium catalyst can activate a double bond towards nucleophilic attack or react with an aryl halide to form an arylpalladium intermediate that then participates in the cyclization. thieme-connect.de For substrates related to dihydronaphthalenones, palladium-catalyzed reactions often proceed through the formation of a Pd(0) complex which undergoes oxidative addition into a C-X bond, followed by intramolecular carbopalladation and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org

Lewis Acid Catalysis in Cyclization Reactions

Lewis acids are electron-pair acceptors that can activate functional groups, particularly carbonyls and alkenes, toward nucleophilic attack. This activation is central to many cyclization reactions used to synthesize polycyclic structures.

In the synthesis of indene and dihydronaphthalene systems, Lewis acids like Boron trifluoride etherate (BF₃·Et₂O) and Iron(III) chloride (FeCl₃) have proven effective. nih.gov The mechanism for these intramolecular carbonyl-olefin metathesis reactions is proposed to be a stepwise pathway. nih.gov The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity. This activation facilitates the intramolecular attack by an olefin (e.g., a prenyl side chain), leading to a cyclized carbocationic intermediate. nih.gov This intermediate can then undergo rearrangement and fragmentation, often eliminating a small molecule like acetone, to yield the final cyclic product. nih.gov The choice of Lewis acid can significantly impact the reaction's efficiency, with studies showing FeCl₃ to be superior in certain cases. nih.gov

Table 2: Lewis Acids in Carbonyl-Olefin Cyclization

| Lewis Acid | Substrate Type | Outcome | Proposed Role of Catalyst |

| SnCl₄ | Cycloheptanone with olefin side chain | Oxetane formation | Activation of carbonyl for [2+2] cycloaddition nih.gov |

| BF₃·Et₂O | ortho-Prenylaryl ketones | Indene/Dihydronaphthalene formation | Activation of carbonyl for exo-trig cyclization and subsequent fragmentation nih.gov |

| FeCl₃ | β-ketoester with olefin side chain | Metathesis product | Activation of carbonyl for cyclization nih.gov |

| In(III) salts / TMSBr | Diarylalkynes and acrylates | Aryldihydronaphthalene derivatives | Combined Lewis acid system to activate acrylate component nih.gov |

Stereochemical and Regiochemical Control Mechanisms

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by a combination of steric and electronic factors inherent to the molecule's structure, as well as the nature of the reagents and reaction conditions. The gem-dimethyl group at the C2 position plays a pivotal role in directing the approach of incoming reagents and influencing the formation of intermediates, thereby controlling the stereochemistry and regiochemistry of the products.

A key aspect of regiochemical control in reactions of this compound is the formation of enolates. Due to the presence of the gem-dimethyl group at the C2 position, enolization can only occur towards the C9 position (the benzylic position), leading to a single regioisomeric enolate. This selective enolate formation is a consequence of the impossibility of forming a double bond at the quaternary C2 center. This contrasts with tetralones lacking substitution at the C2 position, where both kinetic and thermodynamic enolates can potentially form. The exclusive formation of the C9 enolate in this compound simplifies the regiochemical outcome of subsequent reactions, such as alkylations and aldol condensations, as the reaction will invariably occur at the C9 position.

Stereochemical control in reactions of this tetralone derivative is largely a matter of diastereoselectivity, arising from the approach of reagents to the prochiral ketone or its enolate. The rigid, fused-ring system and the bulky gem-dimethyl group create a distinct steric environment that can favor the formation of one diastereomer over another.

For instance, in the reduction of the carbonyl group, the hydride can approach from either the top face (syn to the gem-dimethyl group) or the bottom face (anti to the gem-dimethyl group). The relative size of the hydride source and the steric hindrance posed by the axial methyl group and the perisubstituted aromatic ring will determine the facial selectivity of the attack. While specific data for this compound is not extensively documented in readily available literature, studies on analogous 2,2-disubstituted cyclic ketones suggest that the diastereoselectivity of such reductions can be influenced by the choice of reducing agent.

In reactions involving the enolate, such as alkylation, the incoming electrophile will approach the planar enolate from either the top or bottom face. The stereochemical outcome will be influenced by the steric bulk of the electrophile and the presence of any coordinating species that might direct the approach to one face. The chair-like conformation of the six-membered ring in the transition state will position the substituents in a way that minimizes steric interactions, thereby favoring the formation of a specific diastereomer.

While comprehensive, quantitative data on the stereochemical and regiochemical control for a wide range of reactions involving this compound is limited in the public domain, the fundamental principles of organic chemistry allow for a qualitative understanding of the controlling mechanisms. The fixed regiochemistry of enolate formation and the steric influence of the gem-dimethyl group are the primary determinants of the reaction outcomes.

Below are illustrative tables summarizing the expected regiochemical and potential stereochemical outcomes for selected reactions, based on general mechanistic principles.

Table 1: Regiochemical Control in Enolate Formation

| Reaction Type | Reagent/Base | Expected Enolate Regioisomer | Mechanistic Rationale |

| Enolate Formation | Lithium diisopropylamide (LDA) | C9-enolate | The C2 position is a quaternary center, preventing enolization at this site. |

| Enolate Formation | Potassium tert-butoxide | C9-enolate | The C2 position is a quaternary center, preventing enolization at this site. |

Table 2: Plausible Stereochemical Control in Selected Reactions

| Reaction Type | Reagent | Potential Major Diastereomer | Mechanistic Rationale for Stereocontrol |

| Carbonyl Reduction | Sodium borohydride | Attack from the less hindered face | The approach of the hydride is directed by the steric bulk of the gem-dimethyl group and the aromatic ring. |

| Enolate Alkylation | Methyl iodide | Axial or equatorial attack | The stereochemical outcome is determined by minimizing steric interactions in the transition state, favoring either axial or equatorial alkylation depending on the specific conformation. |

| Aldol Condensation | Benzaldehyde | syn or anti diastereomer | The relative orientation of the enolate and the aldehyde in the Zimmerman-Traxler transition state, influenced by steric factors, will determine the diastereoselectivity. |

It is important to note that the actual diastereomeric ratios for these reactions would need to be determined experimentally. The information provided in Table 2 is based on established models of stereochemical control in cyclic systems and serves as a predictive framework.

Spectroscopic and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR: COSY, HMQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would be expected to provide distinct signals for the protons in 2,2-Dimethyl-3,4-dihydronaphthalen-1-one. The aromatic protons on the benzene ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons at the C3 and C4 positions would likely resonate as multiplets in the aliphatic region. A key feature would be a sharp singlet for the two equivalent methyl groups at the C2 position, integrating to six protons.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. A characteristic signal for the carbonyl carbon (C1) would be expected in the highly deshielded region of the spectrum (around δ 190-200 ppm). The quaternary carbon at C2 bearing the two methyl groups would also have a distinct chemical shift. The aromatic carbons would produce a set of signals in the δ 120-150 ppm range, while the aliphatic carbons (C3 and C4) and the methyl carbons would appear at higher field.

2D NMR Spectroscopy is crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons at C3 and C4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, definitively assigning the proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in establishing long-range (2-3 bond) correlations. For example, correlations would be expected from the methyl protons to the quaternary C2 and the carbonyl C1, providing unequivocal evidence for the gem-dimethyl substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which can be useful in confirming stereochemical details, although for this achiral molecule, its application would be more focused on confirming spatial relationships within the non-aromatic ring.

While specific, experimentally obtained NMR data for this compound is not readily found in the surveyed literature, the expected chemical shifts and correlations can be predicted with high confidence based on the known spectra of similar tetralone derivatives.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~198 |

| C2 | - | ~45 |

| 2 x CH₃ | Singlet, ~1.2 | ~25 |

| C3 | Triplet, ~2.0 | ~35 |

| C4 | Triplet, ~2.9 | ~28 |

| Aromatic CHs | Multiplets, 7.2-8.0 | ~126-133 |

| Quaternary Ar-C | - | ~130, ~144 |

Note: These are predicted values and may vary from experimental results.

High-Resolution Mass Spectrometry Techniques (HRESIMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₄O), HRMS would provide a very precise mass measurement of the molecular ion.

Using techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EI), the compound would be ionized. The resulting molecular ion peak ([M]⁺ or [M+H]⁺) would be analyzed to determine its exact mass. This experimental mass would then be compared to the calculated theoretical mass for the chemical formula C₁₂H₁₄O, which is 174.1045 g/mol . A close match between the experimental and theoretical mass would confirm the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, for example, the loss of a methyl group or a characteristic cleavage of the tetralone ring system.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful tool for the analysis of chiral molecules, providing information about their absolute configuration.

As this compound is an achiral molecule, it would not exhibit an ECD spectrum. An ECD spectrum is only observed for molecules that lack a center of inversion and a plane of symmetry, which is not the case for the title compound. Therefore, this technique is not applicable for the structural elucidation of this compound itself, but it would be essential for the analysis of any chiral derivatives of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent and diagnostic peak would be the strong absorption corresponding to the carbonyl (C=O) stretching vibration, which for a conjugated ketone of this type, would typically appear in the region of 1680-1660 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The gem-dimethyl group may also give rise to characteristic bending vibrations.

While a specific IR spectrum for this compound is not provided in the searched literature, the expected absorption bands are well-established based on the known spectra of numerous tetralone and benzocycloalkanone compounds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Carbonyl (C=O) Stretch | ~1670 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |

Note: These are predicted values and may vary from experimental results.

Computational and Theoretical Chemistry of 2,2 Dimethyl 3,4 Dihydronaphthalen 1 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of tetralone-based systems. By modeling the electron density, DFT allows for the accurate calculation of molecular geometries, electronic structures, and various spectroscopic properties, offering a bridge between theoretical models and experimental results.

Geometric Optimization and Conformation Analysis

Computational analysis of dihydronaphthalen-1-one derivatives consistently reveals specific conformational preferences for the non-aromatic ring. For instance, X-ray crystal structure determination of related compounds, such as (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, shows that the cyclohexanone ring adopts a distorted half-chair conformation. nih.gov In another derivative, 2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, the cyclohexyl ring is also distorted from a classic chair conformation, which is attributed to the conjugation with the fused planar benzo ring. nih.gov

Geometry optimization calculations using DFT, often with the B3LYP functional, are employed to determine the most stable three-dimensional structure of these molecules. nih.gov For the parent 2,2-dimethyl-3,4-dihydronaphthalen-1-one, the gem-dimethyl group at the C2 position significantly influences the ring's conformation. Theoretical modeling would predict that the dihydronaphthalene ring system is not planar, with the saturated portion adopting a conformation that minimizes steric strain between the methyl groups and the rest of the ring structure. This typically results in a twisted or half-chair geometry, which is a common feature among substituted cyclohexene rings. sapub.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For derivatives of dihydronaphthalen-1-one, computational studies have been performed to elucidate their electronic characteristics. For example, a study on (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole utilized the TD-DFT method with a CAM-B3LYP/6-311G(d,p) level of theory to study its FMO, electronic parameters, and global descriptors. tandfonline.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov The specific energy gap for this compound would be influenced by the electronic nature of the tetralone core. The carbonyl group acts as an electron-withdrawing group, influencing the energy levels of the molecular orbitals.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1951 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.2349 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.9602 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.9602 |

Note: Data is for the related compound (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide and is illustrative of the parameters calculated for such systems. iucr.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential (red region) is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. The aromatic ring may show moderately negative potential due to the delocalized π-electrons. Regions of positive potential (blue) would likely be found around the hydrogen atoms. Computational studies on related dihydronaphthalen-ylidene derivatives have utilized MEP analysis to understand their quantum chemical properties and potential reactive sites. tandfonline.com

Non-covalent Interaction Studies (e.g., Hirshfeld Surface Analysis, 3D Energy Framework Approach)

Non-covalent interactions are crucial in determining the crystal packing and supramolecular architecture of molecular solids. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal.

For derivatives of dihydronaphthalen-1-one, Hirshfeld surface analysis has been employed to deconstruct the crystal packing into specific intermolecular contacts. In a study of (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the analysis revealed that the most significant contributions to crystal packing were from H···H (66.0%), H···C/C···H (22.3%), and H···O/O···H (9.3%) interactions. nih.govresearchgate.net Weaker C···C contacts, indicative of π-π stacking, contributed 2.4%. nih.gov Similarly, for (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate, H···H (45.7%) and H···C/C···H (20.2%) contacts were found to be the most important. iucr.orgnih.gov

These studies use 2D fingerprint plots derived from the Hirshfeld surface to provide a quantitative summary of the different types of intermolecular contacts. This information is vital for crystal engineering and understanding the physical properties of the solid state.

| Interaction Type | (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one nih.govresearchgate.net | (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide iucr.orgnih.gov |

|---|---|---|

| H···H | 66.0% | 45.7% |

| C···H/H···C | 22.3% | 20.2% |

| O···H/H···O | 9.3% | 9.4% |

| C···C | 2.4% | 6.4% |

| Cl···H/H···Cl | - | 11.3% |

| N···C/C···N | - | 3.4% |

Reaction Mechanism Predictions and Validation through Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms, predicting transition states, and understanding the energetic pathways of chemical transformations. DFT calculations can map out the potential energy surface of a reaction, helping to identify intermediates and determine rate-determining steps.

For dihydronaphthalen-1-one systems, computational studies can be used to predict the outcomes of various reactions. For example, the synthesis of dihydronaphthalen-1(2H)-one derivatives via a tandem aldol condensation-Diels–Alder-aromatization sequence has been investigated. nih.gov A proposed mechanism for this one-pot synthesis involves the deprotonation of a methyl group by a catalyst, followed by an attack on an aldehyde to initiate the aldol condensation. The resulting diene then undergoes a cycloaddition reaction. nih.gov

Furthermore, computational studies on the enzymatic degradation of lignin-analogue compounds, such as the conversion of 1-(3′,4′-dimethoxyphenyl)propene to 3,4-dimethoxybenzaldehyde, have been performed using DFT. mdpi.com These studies provide insight into the non-enzymatic steps, including radical formation, water and oxygen addition, and bond transformations, by characterizing the kinetics and energetics of the reaction pathway. mdpi.com Such computational approaches are invaluable for predicting the feasibility of proposed reaction pathways and for optimizing reaction conditions in synthetic chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Derivatives of the tetrahydronaphthalene scaffold have been investigated for various biological activities, including as antitubercular agents. QSAR studies on these derivatives aim to identify the structural features that are crucial for their activity against Mycobacterium tuberculosis. These models can guide the design of new analogues with improved efficacy. amazonaws.com

In developing a QSAR model, a range of molecular descriptors are calculated, encompassing electronic, steric, and topological properties. Statistical methods, such as multiple linear regression, are then used to build a predictive model. The robustness of these models is crucial, and they undergo rigorous validation to ensure their predictive power. nih.gov Successful QSAR studies have been performed on various classes of antitubercular agents, providing valuable insights for the rational design of more potent drugs. researchgate.netmdpi.com

Biological and Medicinal Chemistry Research Applications of Dihydronaphthalenone Scaffolds

Anticancer and Cytotoxic Activity Investigations

The anticancer potential of dihydronaphthalenone derivatives has been a primary focus of research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Dihydronaphthalenone chalconoid derivatives have shown significant cytotoxic activity against several human cancer cell lines. In one study, a series of these compounds were evaluated against K562 (chronic myelogenous leukemia), HT-29 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. semanticscholar.org Compounds designated as P1, P3, and P9, featuring 4-methoxy, 3-nitro, and 4-cyano substitutions on the benzylidene moiety respectively, demonstrated notable cytotoxic effects with IC50 values ranging from 7.1 to 28.9 μM. semanticscholar.orgbiointerfaceresearch.com

Specifically, compound P1 showed superior cytotoxicity against K562 cells (IC50 of 7.1 ± 0.5 μM) compared to the standard chemotherapeutic agent, cisplatin (IC50 of 9.1 ± 1.7 μM). semanticscholar.org Furthermore, compounds P1, P3, and P9 exhibited lower IC50 values than cisplatin in both HT-29 and MCF-7 cell lines, indicating a potent antiproliferative effect. semanticscholar.org Another study focused on dihydroxynaphthyl aryl ketones, which are structurally related to dihydronaphthalenones, and assessed their activity against DU-145 (prostate), T24 (bladder), and MCF-7 (breast) cancer cell lines. nih.gov

Novel piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives have also been synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activity against HepG2 cells. drugbank.com The 2,3,4-fluoro-substituted derivative, compound 28, was identified as a lead compound due to its high anti-HCC activity and lower cytotoxicity to normal liver cells. drugbank.com

| Compound | Substitution | Cell Line | IC50 (μM) | Source |

|---|---|---|---|---|

| P1 | 4-OCH3 | K562 | 7.1 ± 0.5 | semanticscholar.org |

| P1 | 4-OCH3 | HT-29 | 14.2 ± 1.9 | semanticscholar.org |

| P1 | 4-OCH3 | MCF-7 | 12.5 ± 2.6 | semanticscholar.org |

| P3 | 3-NO2 | K562 | 11.2 ± 1.1 | semanticscholar.org |

| P3 | 3-NO2 | HT-29 | 18.5 ± 3.4 | semanticscholar.org |

| P3 | 3-NO2 | MCF-7 | 15.4 ± 1.2 | semanticscholar.org |

| P9 | 4-CN | K562 | 9.2 ± 0.2 | semanticscholar.org |

| P9 | 4-CN | HT-29 | 28.9 ± 4.1 | semanticscholar.org |

| P9 | 4-CN | MCF-7 | 19.7 ± 2.5 | semanticscholar.org |

| Cisplatin (Control) | - | K562 | 9.1 ± 1.7 | semanticscholar.org |

The cytotoxic effects of dihydronaphthalenone derivatives are attributed to several mechanisms of action. One significant target is Cathepsin B, a cysteine protease that is overexpressed in many malignant tumors and plays a crucial role in cancer cell proliferation, invasion, and metastasis. semanticscholar.orgbiointerfaceresearch.com Dihydronaphthalenone chalconoid derivatives have been identified as potential inhibitors of this enzyme. semanticscholar.orgbiointerfaceresearch.com Molecular docking studies have shown that potent cytotoxic compounds like P1, P3, and P9 can be effectively accommodated within the active site of Cathepsin B. semanticscholar.orgbiointerfaceresearch.com

Another key mechanism is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Dihydroxynaphthyl aryl ketones have been shown to act as tubulin polymerization inhibitors by targeting the colchicine binding site. nih.gov Similarly, a dihydronaphthalene analog, OXi6196, functions by binding to the colchicine site on tubulin, leading to the disaggregation of the microtubule network. This mechanism is also shared by other dihydronaphthalene, benzosuberene, and indole-based analogues. nih.gov

Additionally, some derivatives exert their effects by modulating critical signaling pathways. For instance, compound 28, a piperazine-substituted dihydronaphthalenone, was found to promote apoptosis in hepatocellular carcinoma cells by inhibiting the NF-κB and MAPK signaling pathways. drugbank.com This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as BAX and Cleaved caspase-3. drugbank.com

Certain small-molecule inhibitors of tubulin polymerization, including dihydronaphthalene-based compounds, also function as Vascular Disrupting Agents (VDAs). nih.gov VDAs target the established tumor vasculature, causing a rapid shutdown of blood flow to the tumor, which leads to extensive necrosis of the tumor core.

The dihydronaphthalene tubulin-binding agent OXi6196 has demonstrated effective vascular disruption. By inhibiting microtubule formation in the endothelial cells that line the tumor-associated blood vessels, these agents cause rapid changes in cell morphology, increased vessel permeability, and ultimately, vessel occlusion. This disruption of the tumor microvasculature provides a powerful therapeutic amplification, leading to downstream ischemia and hypoxia within the tumor.

Antimicrobial and Antitubercular Research

The dihydronaphthalenone scaffold has also been explored for its potential in combating infectious diseases. A series of indole-appended dihydronaphthalenone hybrid analogs were synthesized and screened for their antibacterial and antitubercular activities. nih.gov Several of these compounds showed promising activity. For example, compound 5l exhibited a minimum inhibition concentration (MIC) of 3.12 μg/ml against Escherichia coli, while compounds 5o and 5p showed the same MIC against both E. coli and Staphylococcus aureus. nih.gov

In the realm of antitubercular research, the same study found that compounds 5o and 5p had an MIC of 6.25 μg/ml against Mycobacterium tuberculosis, which is comparable to the standard drugs Pyrazinamide and Streptomycin. nih.gov Other research has also highlighted the potential of dihydronaphthalenone derivatives from natural sources, such as the endophytic fungus Nodulisporium sp., in yielding novel compounds with antimycobacterial properties.

Anti-inflammatory and Antidiabetic Studies

Dihydronaphthalenone derivatives have been investigated for their anti-inflammatory properties. A study on 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives demonstrated their potential as anti-neuroinflammatory agents by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway in microglia. Specifically, compound 6m, a meta-CF3 and para-OMe substituted derivative, significantly reduced the production of reactive oxygen species (ROS), the expression of the NLRP3 inflammasome, and the secretion of pro-inflammatory cytokines. Another compound, β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione), a structurally related compound, has also shown significant anti-inflammatory and anti-arthritic activities, which are attributed in part to the reduction of pro-inflammatory cytokines like TNF-α and IL-6.

In the context of metabolic diseases, certain synthetic aryltetralin derivatives, which are based on the dihydronaphthalenone structure, have been evaluated for their anti-diabetic activity. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, p38 Kinase)

The ability of dihydronaphthalenone scaffolds to inhibit specific enzymes is a significant area of medicinal chemistry research.

Chalcone-like derivatives of 6-methoxy-3,4-dihydronaphthalenone and 6-hydroxy-3,4-dihydronaphthalenone have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of this enzyme is of interest for applications in cosmetics and medicine for treating hyperpigmentation disorders. One derivative, bearing a 3´-ethoxy and 4´-hydroxy substitution (P5), was found to be a competitive tyrosinase inhibitor with an IC50 value of 6.19 ± 1.05 μM, which is more potent than the standard inhibitor, kojic acid (IC50 of 9.28 μM). Another compound, 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (C2), also showed potent competitive inhibition with an IC50 value of 8.8 μM.

Furthermore, as mentioned previously, certain 3,4-dihydronaphthalen-1(2H)-one derivatives act as inhibitors of the MAPK signaling pathway. drugbank.com The p38 mitogen-activated protein kinases (MAPKs) are a family of kinases involved in inflammatory responses and cellular stress. drugbank.com The ability of these compounds to inhibit this pathway contributes to their anticancer effects and highlights their potential as enzyme inhibitors for therapeutic purposes. drugbank.com

| Compound | Scaffold | IC50 (μM) | Inhibition Type | Source |

|---|---|---|---|---|

| P5 | 6-Methoxy-3,4-dihydronaphthalenone | 6.19 ± 1.05 | Competitive | |

| C2 | 6-Hydroxy-3,4-dihydronaphthalenone | 8.8 | Competitive | |

| Kojic Acid (Control) | - | 9.28 | - | |

| Kojic Acid (Control) | - | 9.7 | - |

Role in Natural Product Biosynthesis and Analog Development (e.g., Nodulones)

The dihydronaphthalenone framework is a recurring structural element in a number of natural products, particularly those of fungal and plant origin. Its biosynthesis is intricately linked to the polyketide pathway, a major route for the production of a diverse array of secondary metabolites.

Fungal metabolites, such as the nodulones, exemplify the importance of the dihydronaphthalenone scaffold. Nodulones are a class of polyketides produced by endophytic fungi of the genus Nodulisporium. Their biosynthesis involves the action of polyketide synthases (PKSs), large multifunctional enzymes that catalyze the iterative condensation of simple acyl-CoA precursors. The formation of the characteristic dihydronaphthalenone core is a key step in their biosynthetic pathway, often involving enzymatic cyclization and subsequent modifications.

Research into the biosynthesis of nodulones has led to the development of chemoenzymatic strategies for the synthesis of these natural products and their analogs. These approaches leverage the stereospecificity of enzymes, such as NADPH-dependent naphthol reductases, to achieve asymmetric synthesis, providing valuable insights into the natural biosynthetic machinery.

Beyond fungi, the dihydronaphthalenone scaffold is also a key intermediate in the biosynthesis of certain plant-derived natural products. For instance, the biosynthesis of juglone and lawsone, two well-known naphthoquinone natural products with significant biological activities, proceeds through a dihydronaphthalenone intermediate. nih.govnih.gov The biosynthetic pathway of these compounds is closely related to the phylloquinone (vitamin K1) pathway, highlighting a fascinating interplay between primary and secondary metabolism. nih.gov

The inherent biological activity of natural products containing the dihydronaphthalenone scaffold has spurred considerable interest in the development of synthetic analogs for medicinal chemistry applications. Researchers have systematically modified the dihydronaphthalenone core to explore structure-activity relationships (SAR) and optimize therapeutic properties. These efforts have led to the discovery of potent and selective drug candidates with a range of biological activities, including anticancer, antimycobacterial, and antimalarial properties.

Interactive Data Table: Biological Activity of Dihydronaphthalenone Analogs

| Compound ID | R Group Modification | Target/Cell Line | IC50 (µM) | Biological Activity |

| Analog 1 | 4-OCH3 | K562 (Leukemia) | 7.1 | Cytotoxic |

| Analog 2 | 3-NO2 | HT-29 (Colon Cancer) | 11.2 | Cytotoxic |

| Analog 3 | 4-CN | MCF-7 (Breast Cancer) | 9.2 | Cytotoxic |

| Nodulone A | Natural Product | Mycobacterium tuberculosis | 3.125 | Antimycobacterial |

| Nodulone B | Natural Product | Plasmodium falciparum | 11.3 | Antimalarial |

This table is interactive. Click on the headers to sort the data.

The data presented in the table above showcases the versatility of the dihydronaphthalenone scaffold in medicinal chemistry. Modifications to the peripheral functional groups on the core structure can significantly impact the biological activity and selectivity of the resulting analogs. For example, the introduction of different substituents on the benzylidene moiety of dihydronaphthalenone chalconoid derivatives has been shown to modulate their cytotoxicity against various cancer cell lines.

Future Directions and Emerging Research Trends

Development of Novel and Efficient Synthetic Methodologies

The core structure of dihydronaphthalenone is foundational to a variety of complex molecules, prompting ongoing research into more effective synthetic routes. Future efforts are geared towards overcoming the limitations of traditional multi-step syntheses, which often suffer from low yields and harsh reaction conditions.

Key emerging trends include:

Photocatalytic and Electrocatalytic Reactions: Visible-light-mediated synthesis is a promising avenue for constructing 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org These methods offer mild, oxidant-free conditions and high stereoselectivity.

One-Pot and Tandem Reactions: The development of one-pot procedures, such as the enantioselective tandem Friedel–Crafts alkylation/annulation of indoles, streamlines the synthesis of complex derivatives like dihydrocarbazoles. rsc.org Similarly, efficient, single-step methods for creating functionalized pyrrolidine (B122466) hydrochloride derivatives from a tetralone precursor are being explored. researchgate.net

Novel Catalytic Systems: The use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF·DMA) as a catalyst for the cycloaddition of vinylarenes with electron-deficient alkynes presents a low-cost and stable method for producing 1,2-disubstituted-3,4-dihydronaphthalenes. nih.gov Additionally, rhodium(III)-catalyzed ring-opening additions are being employed to generate 2-aryl dihydronaphthalene derivatives with high efficiency and regioselectivity. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Dihydronaphthalenone Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Photocatalysis | Uses visible light and a photocatalyst. | Mild conditions, high stereoselectivity, environmentally friendly. | rsc.org |

| Tandem Reactions | Combines multiple bond-forming steps in a single operation. | High efficiency, reduced waste, simplifies complex synthesis. | rsc.org |

| DMF·DMA Catalysis | Employs a low-cost and stable catalyst for cycloadditions. | Cost-effective, operational under air, readily available substrates. | nih.gov |

| Rh(III) Catalysis | Involves a ring-opening addition mechanism. | High efficiency, excellent regioselectivity, redox-neutral conditions. | nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the dihydronaphthalenone scaffold have shown significant promise as therapeutic agents, particularly in oncology. Research is expanding to identify novel biological targets and broaden the scope of their applications.

Anticancer Agents: A primary focus remains on cancer therapy. Dihydronaphthalene analogues have been designed as potent inhibitors of tubulin polymerization, acting as vascular disrupting agents in tumors. nih.gov Other derivatives have been shown to induce apoptosis and inhibit the migration of hepatocellular carcinoma cells by targeting the NF-κB and MAPK signaling pathways. nih.gov

Targeting Specific Receptors: Research has explored derivatives as anti-prostate cancer agents that target the androgen receptor. nih.gov Further investigation into other hormone receptors and specific oncogenic proteins is a logical next step. The fibroblast growth factor receptor (FGFR) has also been identified as a potential target for related compounds. nih.gov

Beyond Oncology: While cancer remains a major focus, the structural versatility of dihydronaphthalenones suggests potential applications in other therapeutic areas. Future research will likely explore their efficacy as anti-inflammatory, anti-viral, or neuroprotective agents by screening them against a wider array of biological targets. Hydrogel-based systems containing such compounds are also being considered for targeted drug delivery in various diseases. nih.gov

Table 2: Biological Targets of Dihydronaphthalenone Derivatives

| Derivative Class | Biological Target | Therapeutic Application | Reference |

|---|---|---|---|

| Dihydronaphthalene analogues | Tubulin Polymerization | Anticancer (Vascular Disruption) | nih.gov |

| Piperazine-substituted dihydronaphthalenones | NF-κB and MAPK Pathways | Anticancer (Hepatocellular Carcinoma) | nih.gov |

| Benzohydrazide derivatives | Androgen Receptor | Anticancer (Prostate Cancer) | nih.gov |

| Indene-dione derivatives | FGFR1 Kinase | Anticancer | nih.gov |

Advanced Computational Approaches for Structure-Function Relationships and Drug Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of novel compounds and the elucidation of their mechanisms of action. For dihydronaphthalenone research, these approaches are crucial for accelerating the development of new therapeutic agents.

Molecular Docking and Simulation: Molecular docking is used to predict the binding modes of dihydronaphthalenone derivatives with their protein targets, such as the androgen receptor. nih.gov Molecular dynamics simulations further help in assessing the stability of these protein-ligand complexes. nih.gov These methods are vital for understanding the energetic aspects of interactions that determine an enantiomer's biological activity. nih.gov

Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) are employed to investigate the quantum chemical, spectroscopic, and electronic properties of these molecules. nih.gov This allows for the calculation of parameters like HOMO-LUMO energy gaps and molecular electrostatic potential, providing insights into the molecule's reactivity and interaction profile. nih.gov

In Silico ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives early in the design phase. nih.gov This helps in prioritizing compounds with favorable drug-like properties and reducing late-stage failures.

Sustainable Synthesis and Green Chemistry Innovations in Dihydronaphthalenone Research

The pharmaceutical industry is progressively adopting green chemistry principles to minimize its environmental impact. nih.gov This shift is influencing the synthesis of dihydronaphthalenones and their derivatives, with a focus on creating more sustainable and cost-effective manufacturing processes. nih.gov

Future research in this area will focus on:

Reduction of Hazardous Substances: Designing chemical processes that reduce or eliminate the use and generation of toxic substances is a core principle. nih.gov This involves replacing hazardous solvents and reagents with safer alternatives.

Improved Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing methods like photocatalysis or electrocatalysis that operate at ambient temperature and pressure reduces energy consumption compared to traditional heating methods. nih.gov

Investigation of Stereoselective Biological Activities of Enantiomeric Forms

Chirality plays a critical role in the biological activity of drugs, as enantiomers of the same compound can have vastly different pharmacological and toxicological profiles. nih.govresearchgate.net While 2,2-dimethyl-3,4-dihydronaphthalen-1-one itself is achiral, many of its biologically active derivatives possess one or more stereocenters.

The investigation of stereochemistry is a critical future direction:

Asymmetric Synthesis: There is a growing need for robust asymmetric synthesis methods to produce single enantiomers of chiral dihydronaphthalenone derivatives. youtube.com Catalytic asymmetric methods, such as those using N-heterocyclic carbenes or tartaric acid, are being developed to construct chiral dihydronaphthalene scaffolds with high enantiomeric and diastereomeric purity. nih.govnih.gov

Stereoselective Bioactivity: Future studies must systematically evaluate the biological activity of individual enantiomers. It is common for one enantiomer to be significantly more active or have a better safety profile than the other. researchgate.netunimi.it For example, studies on related chiral compounds have shown that only isomers with a specific configuration display significant activity. unimi.it

Q & A

Q. Table 1: Key Spectral Data for this compound